molecular formula C6H3BrClF2N B2587652 6-Bromo-3-chloro-2-(difluoromethyl)pyridine CAS No. 1805299-42-6

6-Bromo-3-chloro-2-(difluoromethyl)pyridine

Cat. No.: B2587652
CAS No.: 1805299-42-6
M. Wt: 242.45
InChI Key: FNEXXBBQQOJMHD-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2N It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-(difluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method is the halogenation of pyridine derivatives followed by difluoromethylation. For example, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate (K2CO3).

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-2-(difluoromethyl)pyridine is unique due to the specific arrangement of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, and enhanced binding affinity in biological systems .

Properties

IUPAC Name

6-bromo-3-chloro-2-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEXXBBQQOJMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805299-42-6
Record name 6-bromo-3-chloro-2-(difluoromethyl)pyridine
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